Stereochemical Configuration: SSR Diastereomer vs. Enalapril's SSS Active Isomer
N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline is the SSR diastereomer, possessing an L-alanyl-D-proline configuration. This is structurally distinct from the pharmacologically active SSS diastereomer of enalapril (L-alanyl-L-proline) and the SRS/RSS isomers, which are formed during synthesis or degradation. The configuration is confirmed by its synthesis from L-alanyl-D-proline and its distinct mass spectrum (M+H = 377, fragmentation ion at m/z 234) [1]. The USP enalapril maleate monograph specifies the control of such diastereomeric impurities, though this specific isomer is often categorized under 'any other individual impurity' with a typical limit of ≤0.1% unless otherwise specified .
| Evidence Dimension | Stereochemical configuration (Cahn-Ingold-Prelog) |
|---|---|
| Target Compound Data | SSR: (S)-ethoxycarbonyl, (S)-alanyl, (R)-prolyl [1] |
| Comparator Or Baseline | Enalapril (SSS): (S)-ethoxycarbonyl, (S)-alanyl, (S)-prolyl [1] |
| Quantified Difference | Single chiral center inversion at the proline residue; mass spectral fragmentation pattern (m/z 377 -> 234) is identical for SSR and SSS isomers, requiring expert chromatographic separation for differentiation [1] |
| Conditions | Chiral HPLC analysis using a protein-based column or cyclodextrin-bonded phase as described in the literature [2] |
Why This Matters
The D-proline configuration renders the compound biologically inactive as an ACE inhibitor, making it a key marker of synthetic by-products that must be controlled and quantified to meet regulatory purity specifications.
- [1] Qin, X.-Z., Visentini, G., & Wang, Q. (1997). U.S. Patent No. 5,670,655. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Qin, X.-Z., & Wang, Q. (1992). Journal of Chromatography, 626, 251-258. View Source
